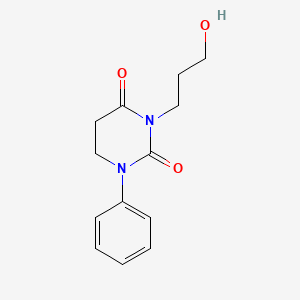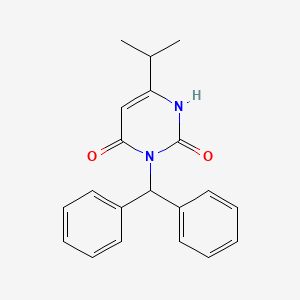![molecular formula C12H20O3Si B12541038 Acetic acid;1-[dimethyl(phenyl)silyl]ethanol CAS No. 143370-45-0](/img/structure/B12541038.png)
Acetic acid;1-[dimethyl(phenyl)silyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-[dimethyl(phenyl)silyl]ethanol is a compound that combines the properties of acetic acid and a silyl ether. It is often used in organic synthesis, particularly as a protecting group for alcohols. The silyl ether group in the compound provides stability and resistance to various reagents, making it a valuable tool in complex synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;1-[dimethyl(phenyl)silyl]ethanol typically involves the reaction of acetic acid with 1-[dimethyl(phenyl)silyl]ethanol. This reaction can be catalyzed by acids or bases, depending on the desired conditions. Common reagents used in the synthesis include chlorotrimethylsilane and triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-[dimethyl(phenyl)silyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different products.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halides. The conditions for these reactions vary depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes .
Scientific Research Applications
Acetic acid;1-[dimethyl(phenyl)silyl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;1-[dimethyl(phenyl)silyl]ethanol involves the formation of a stable silyl ether group. This group provides resistance to various reagents, allowing for selective reactions to occur at other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Commonly used as protecting groups for alcohols.
Tert-butyldimethylsilyl ethers: Provide greater stability compared to trimethylsilyl ethers.
Uniqueness
Acetic acid;1-[dimethyl(phenyl)silyl]ethanol is unique due to its combination of acetic acid and silyl ether properties. This allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
143370-45-0 |
|---|---|
Molecular Formula |
C12H20O3Si |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
acetic acid;1-[dimethyl(phenyl)silyl]ethanol |
InChI |
InChI=1S/C10H16OSi.C2H4O2/c1-9(11)12(2,3)10-7-5-4-6-8-10;1-2(3)4/h4-9,11H,1-3H3;1H3,(H,3,4) |
InChI Key |
DMVBRDVMUAZKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)[Si](C)(C)C1=CC=CC=C1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


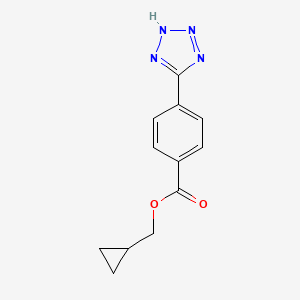
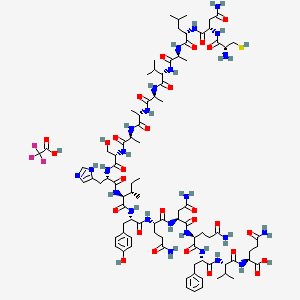
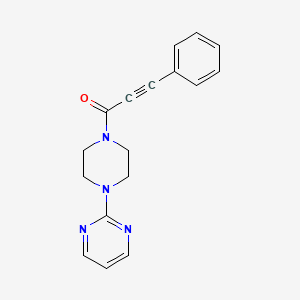
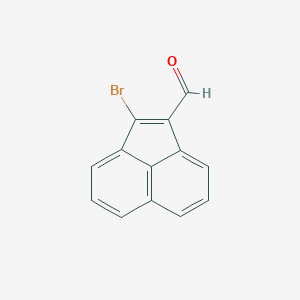
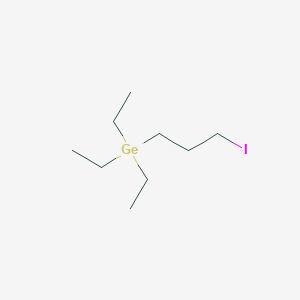
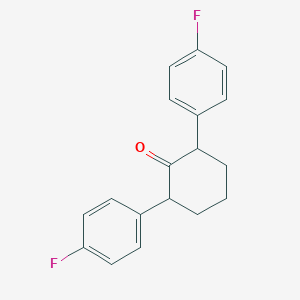
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
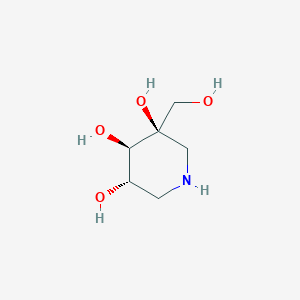
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
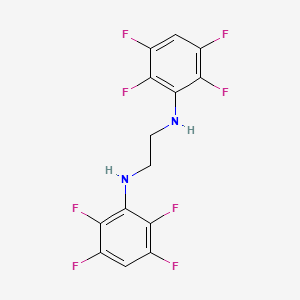
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)

